4-(4-Cyanopiperidin-1-yl)benzoic acid
Overview
Description
4-(4-Cyanopiperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Applications
- The influence of electron-acceptors in phenanthrocarbazole dye-sensitized solar cells was investigated by conjugating various acids, including benzoic acid derivatives, to diphenylamine-phenanthrocarbazole. This study highlighted the role of these conjugates in improving the efficiency and stability of solar cells, which could have implications for 4-(4-Cyanopiperidin-1-yl)benzoic acid in similar applications (Yang et al., 2016).
Crystal and Molecular Structures
- The molecular and crystal structures of various benzoic acids, including compounds structurally related to this compound, were determined. This research provides insights into the potential structural applications of benzoic acid derivatives in various fields, including materials science and pharmaceuticals (Zugenmaier et al., 2003).
Coordination Polymers
- In a study exploring ligand modifications on metal complexes, 4-cyanobenzoic acid was used to synthesize Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. This could suggest potential applications of this compound in creating novel coordination polymers with unique structural properties (Song et al., 2009).
Pharmaceutical Intermediate
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, a compound closely related to this compound, was synthesized as a key intermediate for pharmaceuticals. This suggests the potential utility of this compound in pharmaceutical synthesis (Koroleva et al., 2012).
Luminescent Lanthanide Complexes
- A study on the photophysical properties of lanthanide complexes using benzoic acid derivatives, including structures similar to this compound, indicated potential applications in developing luminescent materials (Kim et al., 2006).
Liquid Crystalline Behavior
- Research on supramolecular liquid crystalline complexes utilizing benzoic acid derivatives demonstrates potential applications of this compound in materials science, particularly in the creation of liquid crystals with unique properties (Alaasar & Tschierske, 2019).
Properties
IUPAC Name |
4-(4-cyanopiperidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-9-10-5-7-15(8-6-10)12-3-1-11(2-4-12)13(16)17/h1-4,10H,5-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMSWDUCUMYQSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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